3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
The compound 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (hereafter referred to by its full IUPAC name) features a benzimidazole core substituted at position 1 with a 2,6-dichlorobenzyl group and linked to a pyridinone ring at position 2. The presence of chlorine atoms on the benzyl group introduces significant steric and electronic effects, influencing molecular interactions and physicochemical properties.
Properties
IUPAC Name |
3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-6-3-7-15(21)13(14)11-24-17-9-2-1-8-16(17)23-18(24)12-5-4-10-22-19(12)25/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWACTIJHBADNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The dichlorobenzyl group is then introduced via a nucleophilic substitution reaction, often using 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. Finally, the pyridinone ring is formed through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viruses, including Hepatitis C Virus (HCV). In a comprehensive review, benzimidazole derivatives were evaluated for their inhibitory effects on HCV non-structural proteins, with some compounds demonstrating low EC50 values (effective concentration for 50% inhibition) in the nanomolar range . The structure of 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone contributes to its binding affinity to viral targets.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation and induce cell cycle arrest . The presence of the dichlorobenzyl moiety enhances its interaction with cellular targets involved in tumor growth.
Anti-inflammatory Effects
In the realm of anti-inflammatory research, this compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). A study reported that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Structural Analogs Identified: 1. 5-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS 338774-03-1) - Substituents: 2-Methylbenzyl on benzimidazole, 5,6-dichloro on benzimidazole. - Molecular Weight: 384.26 g/mol. - Key Differences: - The target compound replaces the 2-methylbenzyl group with a 2,6-dichlorobenzyl moiety, increasing electronegativity and lipophilicity. - Chlorine atoms at the 2,6-positions on the benzyl group (vs. methyl) enhance steric hindrance and may improve metabolic stability compared to alkyl substituents.
Bis-pyrazole and Thienothiophene Derivatives (e.g., Compound 7b and 10) Core Structure: Thieno[2,3-b]thiophene with pyrazole or pyrimidine substituents. Molecular Weights: 538.64 g/mol (7b) and 604.71 g/mol (10). Key Differences:
- Chlorine substituents (target compound) vs. methyl or cyano groups (analogs) may reduce electron density, affecting reactivity in substitution reactions.
Rufinamide Derivatives (e.g., Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate)
- Core Structure: Triazole with fluorobenzyl groups.
- Key Differences:
- Fluorine (analog) vs. chlorine (target compound) on the benzyl group: Chlorine’s larger atomic radius and lower electronegativity may increase van der Waals interactions in binding pockets.
- The benzimidazole-pyridinone system offers more hydrogen-bonding sites compared to triazole-carboxylate structures.
Data Table: Comparative Analysis
*Estimated based on structural similarity to CAS 338774-03-1.
Implications of Structural Variations
- Thermal Stability: Chlorine’s electron-withdrawing effects may elevate melting points relative to methyl-substituted analogs (e.g., compound 7b melts >300°C ).
- Metabolic Resistance: Bulkier chlorine atoms could slow oxidative metabolism compared to fluorine or hydrogen substituents, as seen in Rufinamide derivatives .
Biological Activity
3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H14Cl2N4O
- Molecular Weight : 399.25 g/mol
- CAS Number : 41523515
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with appropriate benzimidazole derivatives followed by cyclization to form the pyridinone moiety. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as reflux and chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 9.48 | Lung cancer |
| HCC827 | 8.63 | Lung cancer |
| NCI-H358 | 16.00 | Lung cancer |
| MCF-7 | 12.50 | Breast cancer |
The compound demonstrates a mechanism of action that may involve DNA intercalation and inhibition of topoisomerase activity, which are critical for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The presence of the benzimidazole moiety is known to facilitate interactions with DNA and proteins involved in cell cycle regulation and apoptosis . The chlorinated benzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. The study indicated a potential for this compound in combination therapies.
- Clinical Relevance : The compound's structural analogs have been investigated in clinical trials targeting specific cancers, demonstrating a favorable safety profile and preliminary efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone derivatives?
A common approach involves coupling 2-(pyridin-2-yl)benzimidazole precursors with substituted benzyl halides under basic conditions. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution at the benzimidazole nitrogen . Post-synthetic characterization via IR, UV-Vis, and multinuclear NMR (¹H, ¹³C) is critical to confirm structural integrity. Thermal stability can be assessed using TGA/DTA .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection typically employs Mo-Kα radiation, and structures are solved using direct methods (e.g., SHELXS) and refined with SHELXL . Orthorhombic systems (e.g., space group Pbcn) are common for benzimidazole derivatives, with lattice parameters (e.g., a ≈ 13.84 Å, b ≈ 16.52 Å, c ≈ 19.47 Å) derived from refinement . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening against microbial pathogens (bacteria/fungi) or insect models (e.g., Mythimna separata) at concentrations ≥100 mg/L provides rapid activity insights . Fluorescence spectroscopy can assess binding interactions with biomolecules, while TGA data may correlate thermal stability with bioactivity persistence .
Advanced Research Questions
Q. How can conflicting NMR data during structural characterization be resolved?
Discrepancies in ¹H/¹³C NMR signals (e.g., tautomerism or rotameric equilibria) require complementary techniques:
- Variable-temperature NMR to identify dynamic processes.
- X-ray crystallography to unambiguously assign substituent positions .
- DFT calculations to model electronic environments and predict chemical shifts . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What strategies optimize the insecticidal activity of this compound while minimizing toxicity?
- Structure-activity relationship (SAR) studies : Systematic modification of the 2,6-dichlorobenzyl group (e.g., introducing electron-withdrawing substituents) enhances target binding .
- Bioisosteric replacement : Substituting the pyridinone ring with triazole or oxadiazole moieties improves metabolic stability .
- Formulation studies : Encapsulation in biodegradable polymers (e.g., PLGA) can reduce off-target effects .
Q. How do solvent and catalyst choices influence the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?
- Catalysts : Pd₂(dba)₃ with SPhos ligand achieves >80% yield in coupling aryl halides with boronic acids .
- Solvents : DMF or THF at 60°C optimizes reaction kinetics.
- Additives : Potassium carbonate (K₂CO₃) neutralizes HBr byproducts, preventing catalyst poisoning . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental data (e.g., bond lengths, angles)?
- Re-examine refinement parameters : Overfitting in SHELXL can distort geometry. Use Rfree to validate models .
- Check for disorder : Partial occupancy of substituents (e.g., dichlorobenzyl groups) may require dual-site modeling .
- Benchmark computational methods : Compare DFT (B3LYP/6-31G*) results with higher-level theories (e.g., MP2) .
Methodological Tables
Table 1. Key Analytical Techniques for Structural Validation
Table 2. Synthetic Optimization Parameters for Insecticidal Derivatives
| Variable | Optimal Condition | Impact on Yield/Activity | Reference |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃/SPhos | >80% coupling efficiency | |
| Solvent | DMF, 60°C | Enhances reaction rate | |
| Substituent | 2,6-Difluorophenyl | 80% lethality at 100 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
